4-Methyl-7-nitro-3,4-dihydroquinoxalin-2(1H)-one

Electrochemistry Nitroheterocycle Reduction Mechanistic Selectivity

4-Methyl-7-nitro-3,4-dihydroquinoxalin-2(1H)-one (CAS 449760-84-3) is a bifunctionalized, partially saturated quinoxalinone heterocycle that serves as a key intermediate in the synthesis of pharmacologically relevant 3,4-dihydroquinoxalin-2(1H)-one libraries. Its 7-nitro group provides a handle for selective reduction to the corresponding aniline, while its N4-methyl substituent eliminates the labile N–H proton that otherwise governs self-protonation-driven reduction pathways.

Molecular Formula C9H9N3O3
Molecular Weight 207.19 g/mol
CAS No. 449760-84-3
Cat. No. B3352290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-7-nitro-3,4-dihydroquinoxalin-2(1H)-one
CAS449760-84-3
Molecular FormulaC9H9N3O3
Molecular Weight207.19 g/mol
Structural Identifiers
SMILESCN1CC(=O)NC2=C1C=CC(=C2)[N+](=O)[O-]
InChIInChI=1S/C9H9N3O3/c1-11-5-9(13)10-7-4-6(12(14)15)2-3-8(7)11/h2-4H,5H2,1H3,(H,10,13)
InChIKeyHLWMHDYJVMRXRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 4-Methyl-7-nitro-3,4-dihydroquinoxalin-2(1H)-one (CAS 449760-84-3) for Chemical Biology and Medicinal Chemistry


4-Methyl-7-nitro-3,4-dihydroquinoxalin-2(1H)-one (CAS 449760-84-3) is a bifunctionalized, partially saturated quinoxalinone heterocycle that serves as a key intermediate in the synthesis of pharmacologically relevant 3,4-dihydroquinoxalin-2(1H)-one libraries [1]. Its 7-nitro group provides a handle for selective reduction to the corresponding aniline, while its N4-methyl substituent eliminates the labile N–H proton that otherwise governs self-protonation-driven reduction pathways [2]. This combination of functional groups makes it a privileged scaffold for generating diverse analog series through parallel derivatization of the resulting amine.

Why 4-Methyl-7-nitro-3,4-dihydroquinoxalin-2(1H)-one Cannot Be Replaced by Common In-Class Analogs


In-class compounds such as 7-nitro-3,4-dihydroquinoxalin-2(1H)-one (CAS 5310-52-1) or 4-methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 67074-63-9) lack the dual substitution pattern required for controlled, chemoselective downstream functionalization. The N4-methyl group of 4-Methyl-7-nitro-3,4-dihydroquinoxalin-2(1H)-one precludes a self-protonation side-reaction that is unavoidable in N4-unsubstituted nitro analogs, while the 7-nitro group is absent in methyl-only derivatives, removing the primary synthetic handle. Interchanging these analogs leads to divergent reduction mechanisms, altered electrochemical profiles, and loss of the synthetic route's regiochemical control [1].

Head-to-Head Quantitative Evidence for 4-Methyl-7-nitro-3,4-dihydroquinoxalin-2(1H)-one Differentiation


N4-Methylation Switches Reduction Mechanism from Self-Protonation to Pure Electrochemical Pathway in 7-Nitroquinoxalin-2-ones

Cyclic voltammetry in DMSO reveals that 7-nitroquinoxalin-2-ones bearing a labile N–H proton (e.g., 7-nitro-3,4-dihydroquinoxalin-2(1H)-one) undergo reduction via a self-protonation ECE mechanism, whereas N4-alkylated analogs such as 4-methyl-7-nitro-3,4-dihydroquinoxalin-2(1H)-one follow a pure electrochemical reduction pathway characteristic of nitroheterocycles. This mechanistic switch, driven solely by the presence of the N4-methyl substituent, alters the cathodic peak potential (Epc) and the stability of the nitro radical anion intermediate [1].

Electrochemistry Nitroheterocycle Reduction Mechanistic Selectivity

Gold Nanoparticle-Catalyzed Selective Nitro Reduction Tolerates 4-Methyl-7-nitro Substitution Pattern on the 3,4-Dihydroquinoxalin-2-one Scaffold

The Au/TiO2–Et3SiH catalytic system achieves selective reduction of multifunctional nitro precursors to the corresponding amines and subsequent in situ cyclization to 3,4-dihydroquinoxalin-2-ones with good functional-group tolerance. N-Substituted 3,4-dihydroquinoxalin-2-ones (including N4-methyl derivatives) are obtained in good to high yields (reported TON = 130 at 0.6 mol% catalyst loading), demonstrating that the 4-methyl-7-nitro substitution pattern is fully compatible with this mild, scalable reduction protocol [1]. In contrast, N4-unsubstituted analogs may undergo competing side reactions under the acidic silica-mediated cyclization step.

Heterogeneous Catalysis Chemoselective Reduction 3,4-Dihydroquinoxalin-2-one Synthesis

Computed Lipophilicity (LogP) of 4-Methyl-7-nitro-3,4-dihydroquinoxalin-2(1H)-one Enables Rational Solvent Selection for Downstream Transformations

The calculated partition coefficient (LogP) of 4-methyl-7-nitro-3,4-dihydroquinoxalin-2(1H)-one is 0.9831 , indicating moderate lipophilicity. This value differentiates it from the more hydrophilic 7-nitro-3,4-dihydroquinoxalin-2(1H)-one (calculated LogP ≈ 0.65) and the more lipophilic 4-methyl-3,4-dihydroquinoxalin-2(1H)-one (calculated LogP ≈ 1.5), providing a quantitative basis for selecting extraction solvents, chromatographic conditions, and reaction media in multi-step synthetic sequences.

Physicochemical Properties LogP Solubility Prediction

Commercial Availability at Defined Purity Grades Supports Reproducible Procurement for 4-Methyl-7-nitro-3,4-dihydroquinoxalin-2(1H)-one

4-Methyl-7-nitro-3,4-dihydroquinoxalin-2(1H)-one is commercially available from multiple vendors with purity specifications of ≥95% (Leyan, AKSci) and ≥98% (MolCore, certified to ISO standards) . In comparison, its closest analog 7-nitro-3,4-dihydroquinoxalin-2(1H)-one (CAS 5310-52-1) is typically offered at 95% purity with fewer vendor options, and the N4-methyl-only analog (CAS 67074-63-9) is available at 95–97% purity but lacks the nitro functional handle. The higher purity grade (98%) and ISO-certified quality system available for the target compound reduce batch-to-batch variability in multi-step syntheses.

Compound Sourcing Purity Specification Reproducibility

Procurement-Driven Application Scenarios for 4-Methyl-7-nitro-3,4-dihydroquinoxalin-2(1H)-one


Late-Stage Diversification of 3,4-Dihydroquinoxalin-2-one Libraries via Selective Nitro Reduction

The N4-methyl group of 4-methyl-7-nitro-3,4-dihydroquinoxalin-2(1H)-one eliminates the self-protonation pathway, enabling a clean, single-electron reduction to a persistent nitro radical anion as confirmed by ESR spectroscopy [1]. This predictable redox behavior makes it the preferred nitro precursor for Au/TiO2-catalyzed selective reduction to 7-amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one, which can then be elaborated into amide, sulfonamide, urea, or heterocyclic libraries without N4 protection/deprotection steps [2]. The calculated LogP of 0.98 further simplifies extraction and chromatographic purification of the reduced amine intermediate .

Electrochemical and Spectroelectrochemical Probe Development Using the Persistent Nitro Radical Anion

Because 4-methyl-7-nitro-3,4-dihydroquinoxalin-2(1H)-one undergoes pure electrochemical reduction (no self-protonation), it generates a detectable and characterizable nitro radical anion that can be studied by ESR at 77 K [1]. This property is absent in N4-unsubstituted analogs, which follow a self-protonation ECE pathway. Researchers developing redox-activated prodrugs, electrosynthetic methodologies, or electron-transfer mechanistic studies should select this compound over 7-nitro-3,4-dihydroquinoxalin-2(1H)-one to obtain clean, interpretable one-electron reduction signals.

Pharmaceutical Process Chemistry Requiring ISO-Certified High-Purity Intermediates

For multi-kilogram scale-up of 3,4-dihydroquinoxalin-2-one-based active pharmaceutical ingredients (APIs), procurement of 4-methyl-7-nitro-3,4-dihydroquinoxalin-2(1H)-one at ≥98% purity with ISO certification reduces the burden of incoming quality control (QC) testing and minimizes the risk of catalyst-poisoning impurities during the nitro-to-amine hydrogenation step. The alternative analog 7-nitro-3,4-dihydroquinoxalin-2(1H)-one is typically available at only 95% purity without ISO documentation, increasing the probability of batch failure in regulated GMP environments.

Structure-Activity Relationship (SAR) Studies on sGC Activators and JNK3 Inhibitors

The 3,4-dihydroquinoxalin-2(1H)-one scaffold has been validated in soluble guanylyl cyclase (sGC) activation (e.g., compound 30d, EC50 = 0.77 μM on wild-type sGC) [3] and selective JNK3 inhibition [4]. 4-Methyl-7-nitro-3,4-dihydroquinoxalin-2(1H)-one serves as the direct synthetic precursor to the 7-amino analog, which can be further functionalized at the 7-position to explore SAR around the quinoxalinone core. Using the 4-methyl-7-nitro compound ensures that the N4 position remains blocked throughout the SAR campaign, avoiding confounding N–H tautomerism or alkylation side reactions that would complicate biological interpretation.

Quote Request

Request a Quote for 4-Methyl-7-nitro-3,4-dihydroquinoxalin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.